2-(4-Iodophenyl)-1,3-benzothiazole
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Overview
Description
2-(4-Iodophenyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of the iodine atom on the phenyl ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)-1,3-benzothiazole typically involves the cyclization of 2-aminothiophenol with 4-iodobenzoic acid or its derivatives. One common method includes the following steps:
Starting Materials: 2-aminothiophenol and 4-iodobenzoic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3).
Procedure: The mixture is heated to promote cyclization, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
2-(4-Iodophenyl)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Iodophenyl)-1,3-benzothiazole involves its interaction with specific molecular targets. The iodine atom can facilitate the formation of halogen bonds, which can influence the compound’s binding affinity to proteins or enzymes. This interaction can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-1,3-benzothiazole
- 2-(4-Chlorophenyl)-1,3-benzothiazole
- 2-(4-Fluorophenyl)-1,3-benzothiazole
Uniqueness
The presence of the iodine atom in 2-(4-Iodophenyl)-1,3-benzothiazole distinguishes it from its halogenated analogs. Iodine’s larger atomic size and higher polarizability can lead to unique chemical and biological properties, such as enhanced binding interactions and different reactivity patterns.
Properties
CAS No. |
19654-21-8 |
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Molecular Formula |
C13H8INS |
Molecular Weight |
337.18 g/mol |
IUPAC Name |
2-(4-iodophenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H8INS/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H |
InChI Key |
CCIXKKKCHOKBCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)I |
Origin of Product |
United States |
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